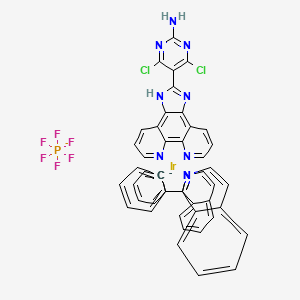
Androgen receptor antagonist 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androgen receptor antagonist 8 is a compound that inhibits the action of androgen receptors. Androgen receptors are critical in the development and progression of prostate cancer, as they mediate the effects of androgens like testosterone and dihydrotestosterone. By blocking these receptors, androgen receptor antagonists can reduce the growth and proliferation of prostate cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of androgen receptor antagonist 8 involves a cyclization reaction of a precursor compound. The process typically includes the following steps:
Starting Material: The synthesis begins with a compound of formula V.
Cyclization Reaction: The compound undergoes a cyclization reaction to form the desired product, this compound.
Reaction Conditions: The reaction conditions are mild, and the process is designed to be efficient with high atomic utilization rates.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up by controlling the stereochemistry of the starting material. This allows for the production of both the compound and its single isomers in a simple and controllable process .
Análisis De Reacciones Químicas
Types of Reactions
Androgen receptor antagonist 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Aplicaciones Científicas De Investigación
Androgen receptor antagonist 8 has several scientific research applications:
Mecanismo De Acción
Androgen receptor antagonist 8 exerts its effects by binding to the ligand-binding domain of androgen receptors. This binding prevents androgens like testosterone and dihydrotestosterone from activating the receptor. As a result, the androgen receptor cannot translocate to the nucleus and initiate the transcription of target genes involved in cell growth and proliferation . This mechanism is crucial in reducing the growth of prostate cancer cells and other androgen-dependent tissues .
Comparación Con Compuestos Similares
Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist with strong binding affinity to androgen receptors.
Apalutamide: Another second-generation antagonist used in the treatment of prostate cancer.
Bicalutamide: A first-generation nonsteroidal androgen receptor antagonist.
Uniqueness
Androgen receptor antagonist 8 is unique in its specific binding properties and the structural changes it induces in the androgen receptor. Unlike some other antagonists, it can induce considerable conformational changes in the receptor, disrupting its agonistic conformation . This makes it a valuable compound for studying the structural dynamics of androgen receptors and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C22H19F4N3O4S |
|---|---|
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
4-[3-[4-(2,3-dihydroxypropoxy)-3-fluorophenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C22H19F4N3O4S/c1-21(2)19(32)28(13-4-3-12(9-27)16(7-13)22(24,25)26)20(34)29(21)14-5-6-18(17(23)8-14)33-11-15(31)10-30/h3-8,15,30-31H,10-11H2,1-2H3 |
Clave InChI |
NVOUUJVEAPMROH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)OCC(CO)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)



![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)




